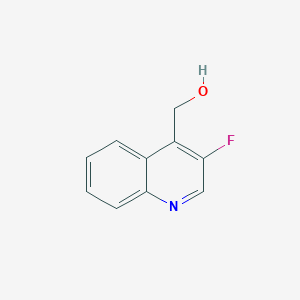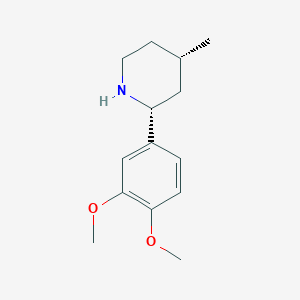
cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 3,4-dimethoxyphenyl group and the methyl group at specific positions on the piperidine ring gives this compound unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting reagents. The reaction proceeds through a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more substituents on the piperidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.
科学研究应用
cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
相似化合物的比较
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares structural similarities with cis-2-(3,4-Dimethoxyphenyl)-4-methylpiperidine and exhibits similar chemical properties.
cis-2-(3,4-Dimethoxyphenyl)-4-ethylpiperidine: Another piperidine derivative with similar structural features.
Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. Its unique structure allows it to interact with specific molecular targets, making it valuable for various scientific research applications.
属性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
(2R,4S)-2-(3,4-dimethoxyphenyl)-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO2/c1-10-6-7-15-12(8-10)11-4-5-13(16-2)14(9-11)17-3/h4-5,9-10,12,15H,6-8H2,1-3H3/t10-,12+/m0/s1 |
InChI 键 |
JJDTWGNGMVESOC-CMPLNLGQSA-N |
手性 SMILES |
C[C@H]1CCN[C@H](C1)C2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1CCNC(C1)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


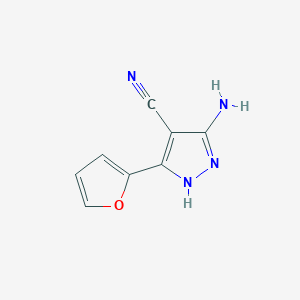
![2-methylsulfanyl-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one](/img/structure/B13929723.png)
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)
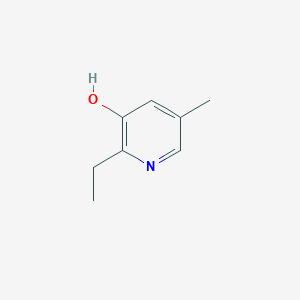
![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)

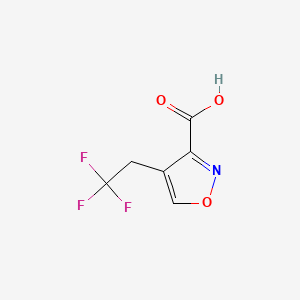
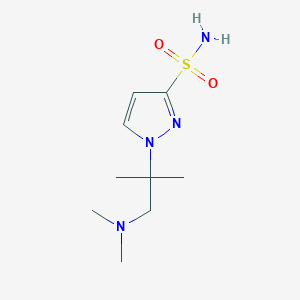
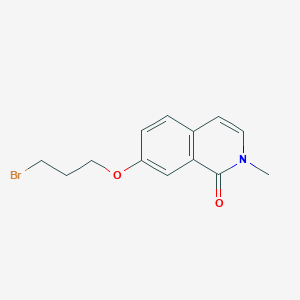
![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
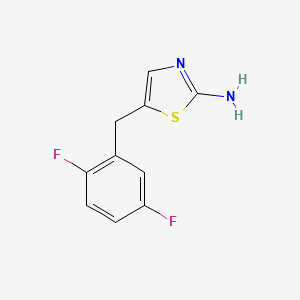
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)
